molecular formula C26H29NO3 B083292 Naphthol AS nonanoate CAS No. 10523-82-7

Naphthol AS nonanoate

Cat. No. B083292
CAS RN: 10523-82-7
M. Wt: 403.5 g/mol
InChI Key: ZOXYTGBZWQIMLL-UHFFFAOYSA-N
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Description

Naphthol AS nonanoate is a compound widely used in the biomedical industry. As a synthetic dye, it finds application in histology and clinical laboratories to stain cell structures. It is primarily utilized in the diagnosis of certain diseases, aiding in the identification of specific tissues or pathogens .


Synthesis Analysis

2-Naphthol, an important starting material, has drawn great attention in various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .


Molecular Structure Analysis

2-Naphthol, also known as β-naphthol, 2-hydroxynaphthalene with molecular formula C10H8O and melting point 122 °C, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . Naphthol AS is an organic compound with the formula C10H6(OH)C(O)NHC6H5 .


Chemical Reactions Analysis

The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .


Physical And Chemical Properties Analysis

2-Naphthol, also known as β-naphthol, 2-hydroxynaphthalene with molecular formula C10H8O and melting point 122 °C, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position .

Scientific Research Applications

  • Environmental Remediation and Analysis :

    • Peroxidase-mediated oxidative coupling of 1-naphthol has been explored for environmental remediation, particularly in treating contaminated soils. This method reduces the risk by forming large, hydrophobic oligomers immobilized in the soil and reducing aqueous-phase toxicity through polymer precipitation (Xu et al., 2005).
    • In another study, the removal of 1-naphthol from water using Zeolitic imidazolate framework-67 was investigated, highlighting its potential in cleaning water sources contaminated with naphthol derivatives (Yan et al., 2017).
  • Analytical Chemistry Applications :

    • Naphthol derivatives have been used in digital image colorimetry for detecting carbaryl in food samples. This method involves extracting 1-naphthol and coupling it with a diazonium salt for colorimetric analysis (Jing et al., 2020).
    • Another study used 1-naphthol as a fluorescent probe for characterizing the surface properties of carbon nanofibers, indicating its utility in material science and nanotechnology research (Nishikiori et al., 2004).
  • Electrochemistry and Materials Science :

    • The electrochemical behavior of naphthol derivatives has been extensively studied for applications in sensor development and analytical determinations. For instance, the electrooxidation of 2-naphthol and its use in enzyme immobilization and sensor development was explored (Ciriello et al., 2000).
    • Naphthol-based polymers synthesized using enzymes like horseradish peroxidase have applications in creating fluorescent materials, with potential uses in various scientific and industrial applications (Premachandran et al., 1996).

Safety And Hazards

Naphthol AS nonanoate should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

The potential of 2-naphthol in multicomponent reactions is still being discovered; thus, this review might trigger new ideas to use 2-naphthol as a building block for future research in heterocyclic chemistry .

properties

IUPAC Name

[3-(phenylcarbamoyl)naphthalen-2-yl] nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO3/c1-2-3-4-5-6-10-17-25(28)30-24-19-21-14-12-11-13-20(21)18-23(24)26(29)27-22-15-8-7-9-16-22/h7-9,11-16,18-19H,2-6,10,17H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXYTGBZWQIMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407900
Record name Naphthol AS nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthol AS nonanoate

CAS RN

10523-82-7
Record name Naphthol AS nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
JA Barrowman - Biochimica et Biophysica Acta (BBA)-General Subjects, 1969 - Elsevier
… The specificity of naphtholAS nonanoate as a substrate for lipase in the presence of other … a dispersion of naphthol-AS nonanoate was determined as follows: naphthol-AS nonanoate (…
Number of citations: 4 www.sciencedirect.com
A Triantafyllou, D Fletcher, J Scott - The Histochemical Journal, 2003 - Springer
… In conclusion, naphthol-AS-nonanoate seems to be a satisfactory lingual lipase substrate in prefixed cryostat sections. Following relatively simple preparative procedures, it yielded …
Number of citations: 6 link.springer.com
M ABE, SP KRAMER… - … of Histochemistry & …, 1964 - journals.sagepub.com
A new histochemical method for lipase was developed using naphthol-AS nonanoate as a substrate and sodium taurocholate as an activator. In a comparison with esterase, pancreatic-…
Number of citations: 69 journals.sagepub.com
Y UMEMOTO, Y SATO - Japanese Journal of Zootechnical …, 1977 - scholar.archive.org
… with Amido Black, lipase activies detected by naphthol-AS-nonanoate and naphthol-AS-acetate, … Lipase protein in each sample was identified by our using naphthol-AS-nonanoate …
Number of citations: 2 scholar.archive.org
M ABE - Proceedings of the Japanese Histochemical …, 1964 - jstage.jst.go.jp
… Naphthol AS nonanoate solution (0.1 ml) was added with swirling to a mixture of 1),2)and … method for lipase was developed using naphthol-AS nonanoate …
Number of citations: 5 www.jstage.jst.go.jp
H Ahokas - Experientia, 1976 - Springer
… The incubation solution had the final pH 7.7, except for naphthol AS-D acetate, 5-bromoindoxyl acetate, and naphthol AS nonanoate, the methods of which were given ill detail formerly 4…
Number of citations: 25 link.springer.com
RJ Leger, RM Cooper, AK Charnley - Microbiology, 1987 - microbiologyresearch.org
… The lipaselesterase substrate naphthol-AS-nonanoate, dissolved in DMA, was diluted to 0.5 mM concentration (1 %, v/v, DMA) with 10 mM-Tris/HCl buffer (pH 7.4) containing FBB (1 mg …
Number of citations: 70 www.microbiologyresearch.org
SJ Darnton, JA Barrowman - The Histochemical Journal, 1969 - Springer
… Methods based upon the hydrolysis of naphthol AS-nonanoate require for their specificity the use of conjugated bile salts in the medium as inhibitors of esterase. The presence of an …
Number of citations: 8 link.springer.com
H Ahokas - Hereditas, 1975 - Wiley Online Library
… The naphthol AS nonanoate method with HPR as the coupler was followed roughly as … The buffer-coupler system used for esterases was also tried with naphthol AS nonanoate.Fifty …
Number of citations: 24 onlinelibrary.wiley.com
PJ Keller, BJ Allan - Journal of Biological Chemistry, 1967 - ASBMB
… method described by Abe, Kramer, and Seligman (23) with naphtholAS-nonanoate as the substrate. The activity of DNase in polyacrylamide gels was determined by the method of Boyd …
Number of citations: 140 www.jbc.org

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